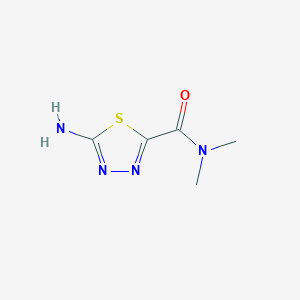![molecular formula C23H15Cl3N2OS B2504379 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 339277-92-8](/img/structure/B2504379.png)
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide" is a chemically synthesized molecule that appears to be related to a family of acetamide derivatives. These derivatives are characterized by the presence of a thiazole ring, a phenyl group, and chlorinated phenyl groups, which are common structural motifs in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, "N-Phenyl-2,2-di(4-chlorophenoxy)acetamide" was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent . The reaction conditions such as temperature, time, and feed composition were optimized to achieve a yield of 75%. This suggests that the synthesis of the compound might involve similar reagents and conditions, with the potential for optimization to improve yield.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the orientation of the chlorophenyl and thiazole rings. For example, in "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This orientation can influence the molecule's intermolecular interactions and, consequently, its crystal packing and potential biological interactions.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can lead to various intermolecular interactions. For instance, "2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide" forms N-H⋯N hydrogen bonds, which link molecules into dimers, and the crystal packing is further stabilized by C-H⋯π and π-π interactions . These interactions are crucial for the stability of the crystal structure and could also play a role in the reactivity and biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structures and intermolecular interactions. For example, "Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide" shows that hydrogen bonding and other non-covalent interactions can lead to the formation of one-dimensional to three-dimensional structures in the crystal lattice . These properties are essential for understanding the solubility, stability, and overall behavior of the compound in different environments.
科学的研究の応用
Thiophene Analogues and Carcinogenicity Evaluation
Research by Ashby et al. (1978) explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity in vitro. This study indicates the interest in understanding the biological activity and safety of structurally related compounds, which could be relevant for evaluating the safety of the specified acetamide compound (Ashby, Styles, Anderson, & Paton, 1978).
Environmental Impact of Chlorophenols
Krijgsheld and Gen (1986) reviewed the environmental impact of chlorophenols, a class of compounds related to part of the specified chemical structure. This review highlights the moderate to high persistence and toxicity of chlorophenols in the environment, providing context for the environmental implications of related compounds (Krijgsheld & Gen, 1986).
Advanced Oxidation Process for Degradation
Qutob et al. (2022) discussed the degradation of acetaminophen, a different but relevant pharmaceutical compound, by advanced oxidation processes (AOPs), including the generation of by-products and their toxicity. Such studies could inform the degradation pathways and environmental fate of the specified acetamide compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Municipal Solid Waste Incineration and Chlorophenols
Peng et al. (2016) reviewed the presence and implications of chlorophenols in municipal solid waste incineration, noting their role as precursors to dioxins. This research could be relevant to understanding the environmental risks associated with the incineration of waste containing similar compounds (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Synthesis and Structural Properties
Issac and Tierney (1996) focused on the synthesis and structural properties of novel substituted thiazolidin-4-ones, a study that contributes to the understanding of synthetic pathways and structural analysis of thiazole derivatives, potentially relevant for the synthesis and characterization of the target compound (Issac & Tierney, 1996).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Result of Action
Without knowledge of its specific targets and mode of action, it’s difficult to predict its potential effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVTOAQJBLCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)
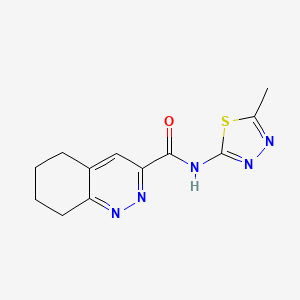
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)

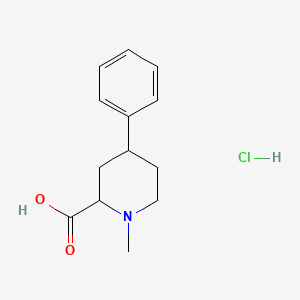
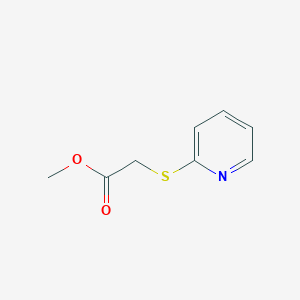
![4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2504310.png)
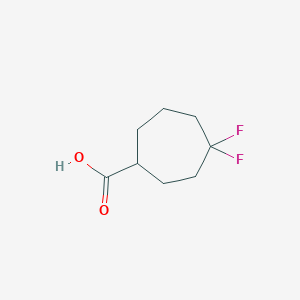
![(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2504312.png)
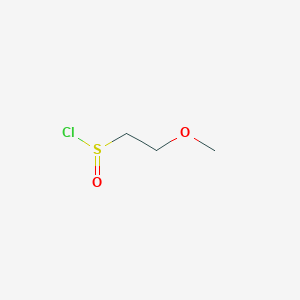
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide](/img/structure/B2504316.png)
